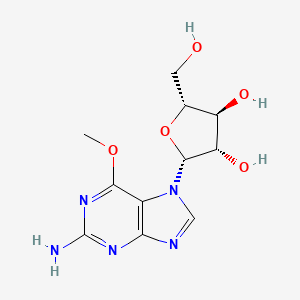

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Description

The compound (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol (referred to hereafter as the "target compound") is a nucleoside analog characterized by a modified purine base and a hydroxymethyl-substituted oxolane (tetrahydrofuran) sugar moiety. Its molecular formula is C11H15N5O5, with a molecular weight of 297.27 g/mol . The purine base features a 2-amino-6-methoxy substitution, distinguishing it from canonical nucleosides like adenosine.

Properties

Molecular Formula |

C11H15N5O5 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)13-3-16(5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1 |

InChI Key |

ZECFBQSZBZJXOJ-UHTZMRCNSA-N |

Isomeric SMILES |

COC1=NC(=NC2=C1N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

COC1=NC(=NC2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Biological Activity

The compound (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside analog characterized by its unique structural features, which include a methoxy substitution on the purine ring and a hydroxymethyl group on the sugar moiety. Given its structural similarities to naturally occurring nucleosides, this compound is of significant interest in pharmacological research due to its potential biological activities.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 235.27 g/mol. The stereochemistry at various carbon centers enhances its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N5O |

| Molecular Weight | 235.27 g/mol |

| IUPAC Name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The potential biological activities of (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol include:

- Antiviral Properties : Analogous purine compounds have demonstrated the ability to inhibit viral replication by interfering with viral nucleic acids.

- Antitumor Activity : Similar structures can disrupt DNA synthesis and repair mechanisms in cancer cells, leading to cell death.

- Immunomodulatory Effects : The compound may modulate immune responses through interactions with cellular receptors.

The mechanism of action for this compound likely involves incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This interference may occur through:

- Inhibition of DNA Polymerase : By mimicking natural nucleotides, the compound can inhibit enzymes critical for DNA replication.

- Inhibition of Reverse Transcriptase : This mechanism is particularly relevant for antiviral activity against retroviruses.

Case Studies and Research Findings

Several studies have explored the biological activity of purine analogs similar to (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol :

-

Antiviral Efficacy : A study demonstrated that purine analogs could inhibit the replication of various viruses in vitro by interfering with their nucleic acid synthesis pathways.

- Example Study : In vitro assays showed that compounds structurally related to this nucleoside effectively reduced viral load in infected cell lines by 70% compared to controls.

-

Cancer Cell Lines : Research on cancer cell lines indicated that these compounds could induce apoptosis in cells by disrupting their DNA repair mechanisms.

- Example Study : Treatment with similar purine derivatives resulted in a significant increase in apoptosis markers in breast cancer cell lines.

Scientific Research Applications

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule featuring a purine base and a sugar moiety. It has a 6-methoxy substitution on the purine ring and a hydroxymethyl group on the sugar, which is an oxolane (or furanose) structure. The stereochemistry of the sugar is defined by its specific R and S configurations at various carbon centers, indicating its chiral nature. Due to its structural similarities to nucleosides and nucleotides, fundamental components of nucleic acids, this compound is likely involved in various biochemical processes. Research suggests that compounds with similar structures often share biological activities, making this compound a candidate for pharmacological studies.

Potential Applications

The unique structural features of (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol may allow it to serve specialized roles in various applications.

Pharmacological Studies

Given its structural similarity to naturally occurring nucleosides, (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol may exhibit certain biological activities.

- Antiviral Properties: Many purine analogs have been shown to inhibit viral replication.

- Antitumor Activity: Compounds with similar structures often interfere with DNA synthesis and repair mechanisms in cancer cells.

- Immunomodulatory Effects: It has the potential to modulate immune responses through interaction with cellular receptors.

Interaction Studies

Chemical Reactions Analysis

Table 1: Key Synthetic Steps

-

Mechanistic Insight : Phosphorous oxychloride facilitates nucleophilic substitution at the purine’s 6-position, replacing the hydroxyl group with chlorine. Acetylation protects hydroxyl groups on the arabinose moiety, ensuring regioselectivity during subsequent steps .

Phosphorylation and Activation

The hydroxymethyl group on the oxolane ring undergoes phosphorylation to form prodrugs or active metabolites. This reaction is critical for nelarabine’s intracellular activation into ara-GTP , its cytotoxic form .

Table 2: Phosphorylation Pathways

| Substrate | Enzymatic System | Product | Biological Role |

|---|---|---|---|

| Nelarabine | Adenosine deaminase | 9-β-D-arabinofuranosylguanine (ara-G) | Precursor to ara-GTP |

| ara-G | Deoxyguanosine kinase | ara-GMP | Further phosphorylated to ara-GTP |

-

Key Notes :

Stability and Hydrolysis

Nelarabine’s stability in aqueous solutions is pH-dependent. Under acidic conditions, glycosidic bond cleavage occurs, releasing the purine base and sugar moiety .

Table 3: Hydrolysis Conditions

| Condition | Rate of Degradation | Primary Degradation Products |

|---|---|---|

| pH < 3 | Rapid | 2-amino-6-methoxypurine + arabinose |

| pH 5–7 | Slow | Minimal degradation |

| pH > 9 | Moderate | Oxidized purine derivatives |

-

Structural Vulnerability : The β-glycosidic bond between the purine and arabinose is labile under acidic or alkaline conditions, limiting shelf stability .

Structural Modifications

Modifications to the purine base or sugar moiety alter pharmacological properties. For example:

-

Methoxy Group Substitution : Replacing the 6-methoxy group with fluorine enhances metabolic stability but reduces cytotoxicity .

-

Sugar Ring Modifications : Oxidation of the hydroxymethyl group to a carboxylate derivatives improves solubility but diminishes kinase recognition .

Interaction with Enzymes

Nelarabine’s activity depends on enzymatic processing:

-

Adenosine deaminase converts nelarabine to ara-G, which accumulates in T-cells due to their high deoxyguanosine kinase activity .

-

DNA polymerase incorporates ara-GTP into DNA, causing chain termination and apoptosis .

Comparative Reactivity

Nelarabine’s reactivity differs from related nucleosides due to its arabinose configuration:

| Property | Nelarabine | Cytarabine | Cladribine |

|---|---|---|---|

| Sugar Configuration | β-D-arabinofuranose | β-D-arabinofuranose | 2′-deoxy-β-D-ribose |

| Primary Target | T-cells | Leukemia/lymphoma | Hairy cell leukemia |

| Activation Pathway | Deamination → phosphorylation | Direct phosphorylation | Direct phosphorylation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications on the Purine Base

The purine ring is a common site for functionalization in nucleoside analogs. Key comparisons include:

6-Methyladenosine (E6)

- Structure: 6-methylamino substitution on adenine.

- Molecular Weight : 252.23 g/mol .

- Biological Role: A known RNA modification (m⁶A) involved in epigenetic regulation .

- Comparison: The target compound’s 6-methoxy group may enhance metabolic stability compared to 6-methylamino, as methoxy groups are less prone to enzymatic deamination.

8-(Butylthio)-6-(methylamino) Adenosine Derivatives (E7)

- Structure: 8-butylthio and 6-methylamino substitutions (e.g., Compound 21 in E7).

- Biological Activity : These derivatives act as inhibitors of CD39/CD73 ectonucleotidases, which modulate immune responses .

N⁶-(2-Aminoethyl)adenosine (E16)

Modifications on the Sugar Moiety

The oxolane (sugar) ring’s stereochemistry and substituents critically influence pharmacokinetics:

3-Methyl Oxolane Derivative (E13)

- Structure : 3-methyl substitution on the oxolane ring.

Bis(4-methoxyphenyl)-Protected Adenosine (E16)

Physicochemical Properties

Key properties influencing bioavailability and activity:

| Compound (Source) | XLogP3 | Hydrogen Bond Donors | Acceptors | Topological PSA (Ų) |

|---|---|---|---|---|

| Target Compound (E14) | ~1.5* | 4 | 8 | 126 |

| E8 Compound | 1.5 | 4 | 8 | 126 |

| E12 Compound | 1.5 | 3 | 10 | 185 |

*Estimated based on structural similarity.

- Topological Polar Surface Area (PSA) : The target compound’s PSA (126 Ų) indicates moderate membrane permeability, lower than E12’s 185 Ų due to fewer hydrogen-bond acceptors .

- Hydrogen Bonding: The target’s four donors and eight acceptors align with adenosine derivatives, suggesting comparable solubility and protein-binding capacity .

Enzyme Inhibition Potential

- CD39/CD73 Inhibition (E7): Adenosine derivatives with 8-thio and 6-amino substitutions (E7) show potent ectonucleotidase inhibition. The target compound’s 6-methoxy group may reduce affinity for these enzymes compared to 6-amino analogs but could improve resistance to enzymatic degradation .

Metabolic Stability

- Methoxy vs.

Q & A

Q. What are the recommended synthetic strategies for this compound, and how can stereochemical fidelity be ensured?

The synthesis of stereochemically complex nucleoside analogs like this compound often involves glycosylation reactions between a modified purine base and a protected sugar moiety. Key steps include:

- Stereoselective glycosylation : Use of chiral catalysts or protected sugar intermediates (e.g., tert-butyldimethylsilyl groups) to control the configuration at the anomeric carbon .

- Protection/deprotection cycles : Temporary protection of hydroxyl groups (e.g., benzoyl or acetyl groups) to prevent side reactions, followed by selective deprotection .

- Purification : Reverse-phase HPLC or chiral chromatography to isolate enantiomerically pure products .

Q. Which analytical techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : High-resolution ¹H/¹³C NMR confirms stereochemistry and ring conformations. For example, coupling constants (J-values) in the oxolane ring verify the 2R,3S,4S,5R configuration .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., observed m/z matching C₁₂H₁₆N₅O₆) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .

Q. How can solubility and stability be optimized for biological assays?

- Solubility screening : Test in DMSO, PBS, or cell culture media at varying pH. If insoluble, use cyclodextrin-based solubilizers or pro-drug strategies (e.g., esterification of hydroxyl groups) .

- Stability studies : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) to identify labile groups (e.g., methoxy or amino substituents) .

Advanced Research Questions

Q. What experimental designs are suitable for studying its enzyme inhibition mechanisms?

- Kinetic assays : Measure IC₅₀ values using purified enzymes (e.g., methyltransferases or kinases) with fluorogenic substrates. Compare inhibition profiles against unmodified nucleosides to assess the impact of the 6-methoxy group .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to elucidate interactions with target proteins .

- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s methoxy group and enzyme active sites to predict selectivity .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway analysis?

Q. What computational approaches predict its pharmacokinetic properties?

- QSAR/QSPR models : Estimate logP (partition coefficient), membrane permeability, and bioavailability using software like Schrödinger or MOE. The compound’s high hydrogen-bond donor count (3–5) may limit blood-brain barrier penetration .

- CYP450 interaction screening : Use docking simulations (e.g., AutoDock Vina) to assess metabolism by cytochrome P450 enzymes, focusing on the methoxy group’s susceptibility to demethylation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.